Iron(3+);naphthalene-2-sulfonate;hydrate

Description

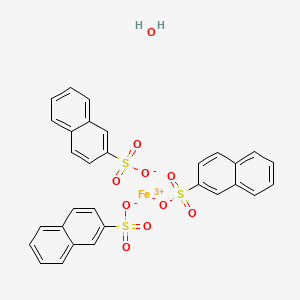

Iron(3+); naphthalene-2-sulfonate; hydrate is a coordination compound with the formula Fe(C₁₀H₇SO₃)ₓ·nH₂O, where the iron(III) cation is coordinated to naphthalene-2-sulfonate anions and water molecules. The naphthalene-2-sulfonate ligand consists of a sulfonate group (-SO₃⁻) attached to the second carbon of a naphthalene ring, providing both aromatic and hydrophilic characteristics . This compound is typically synthesized via sulfonation reactions, where naphthalene is treated with oleum or sulfuric acid under controlled conditions, followed by complexation with iron(III) salts . Hydration plays a critical role in stabilizing the structure, as water molecules occupy coordination sites or interstitial positions within the crystal lattice .

Key properties include:

- Molecular weight: ~208.23 g/mol (naphthalene-2-sulfonic acid hydrate) + iron(III) contribution .

- Solubility: Moderate solubility in polar solvents (e.g., water, alcohols) due to the sulfonate group’s hydrophilicity .

- Thermal stability: Decomposes above 200°C, with hydration loss occurring at lower temperatures .

Properties

CAS No. |

114519-81-2 |

|---|---|

Molecular Formula |

C30H23FeO10S3 |

Molecular Weight |

695.529 |

IUPAC Name |

iron(3+);naphthalene-2-sulfonate;hydrate |

InChI |

InChI=1S/3C10H8O3S.Fe.H2O/c3*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;;/h3*1-7H,(H,11,12,13);;1H2/q;;;+3;/p-3 |

InChI Key |

RLOADSZCTIDYPF-UHFFFAOYSA-K |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].O.[Fe+3] |

Origin of Product |

United States |

Scientific Research Applications

Applications in Scientific Research

1. Coordination Chemistry

Iron(3+); naphthalene-2-sulfonate; hydrate serves as a model compound for studying coordination chemistry. Its ability to form stable complexes allows researchers to investigate the properties of iron in biological systems, particularly in relation to enzyme activity and electron transfer processes.

2. Biological Activity

Research has shown that iron(3+) complexes can exhibit biological activity, such as antioxidant properties and enzyme inhibition. For example, studies on iron(III) complexes with non-steroidal anti-inflammatory drugs have demonstrated their potential to scavenge free radicals and inhibit enzymes like acetylcholinesterase . These findings suggest that iron(3+); naphthalene-2-sulfonate; hydrate could be explored for therapeutic applications, particularly in neuroprotection.

3. Environmental Studies

The compound has been studied for its environmental impact, particularly regarding its toxicity in aquatic organisms. For instance, research on naphthalene-2-sulfonate toxicity in freshwater fish has highlighted its effects on blood cells, indicating potential risks associated with its use in industrial applications .

Industrial Applications

1. Dye Production

Iron(3+); naphthalene-2-sulfonate; hydrate is utilized in the production of dyes, particularly those derived from naphthalene sulfonic acids. Its role as an intermediate in dye synthesis is crucial for creating vibrant colors used in textiles and other materials .

2. Surfactants and Dispersants

The compound's properties make it suitable for use in surfactants and dispersants, which are essential in various industrial processes such as leather treatment, paper chemicals, and ink production . Its ability to stabilize emulsions enhances the performance of these products.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of iron(III) complexes formed with various ligands, including naphthalene-2-sulfonate. The results indicated that these complexes effectively scavenged hydroxyl radicals, suggesting their potential use in developing antioxidant therapies .

Case Study 2: Toxicological Assessment

Research assessing the toxicity of naphthalene-2-sulfonate on freshwater fish revealed significant adverse effects on blood cell integrity. The study employed comet assays and micronucleus assays to quantify the genetic damage caused by exposure to this compound, underscoring the need for careful handling and regulation in industrial applications .

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Coordination Chemistry | Model compound for studying iron interactions | Stable complexes formed with various ligands |

| Biological Activity | Potential therapeutic applications | Antioxidant properties observed; inhibition of acetylcholinesterase |

| Environmental Impact | Toxicity assessments on aquatic life | Significant genetic damage observed in freshwater fish exposed to naphthalene-2-sulfonate |

| Industrial Use | Intermediate in dye production; surfactant formulation | Effective stabilizer for emulsions; used in inks and leather treatment products |

Comparison with Similar Compounds

Research Findings and Challenges

- Mössbauer Spectroscopy : Iron(III) naphthalene-2-sulfonate shows broader quadrupole splitting (Δ ≈ 1.2–1.5 mm/s) compared to oxalates (Δ ≈ 0.7–0.9 mm/s), reflecting greater lattice distortion .

- IR Spectroscopy : Sulfonate stretches (1180–1120 cm⁻¹ for S=O) are distinct from oxalate (1650–1300 cm⁻¹ for C=O) .

- Challenges : Metastability and hygroscopicity limit the target compound’s shelf life, necessitating controlled storage .

Preparation Methods

Reaction Conditions and Isomerization Dynamics

Naphthalene undergoes sulfonation at elevated temperatures (150–190°C) with 96% sulfuric acid. The initial product is a mixture of naphthalene-1-sulfonic acid (kinetically favored) and naphthalene-2-sulfonic acid (thermodynamically stable). Prolonged heating or equilibration at 150–160°C drives isomerization, increasing the proportion of the 2-sulfonic acid isomer to ~90%.

Key Parameters

Concentration and Purification

Post-sulfonation, the reaction mixture is concentrated under vacuum (25–100 mbar) at 70–90°C to reduce water content below 15 wt%. This step minimizes hydrolysis and facilitates subsequent isolation. Neutralization with sodium hydroxide yields sodium naphthalene-2-sulfonate, which is crystallized from a saturated brine solution2.

Synthesis of Sodium Naphthalene-2-sulfonate

Neutralization of naphthalene-2-sulfonic acid with alkali produces the sodium salt, a critical precursor for metal complexation.

Neutralization Protocol

The sulfonic acid solution is treated with 33% sodium hydroxide, followed by salting out with sodium chloride. This method yields sodium naphthalene-2-sulfonate with ~62% efficiency2.

Example Procedure

-

Combine sulfonic acid solution with saturated NaCl.

-

Add NaOH dropwise to pH 7–8.

-

Cool to precipitate the sodium salt.

-

Filter and air-dry2.

Complexation with Iron(III) Salts

The final step involves reacting sodium naphthalene-2-sulfonate with iron(III) salts to form the hydrated complex.

Stoichiometric Reaction in Aqueous Medium

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is commonly used due to its high solubility. The reaction proceeds as:

Optimized Conditions

Crystallization and Hydration

The product is isolated by evaporating the solvent under reduced pressure. Hydration is achieved by recrystallizing from water or storing under humid conditions.

Yield and Purity

-

Yield : 70–85% (dependent on stoichiometric precision)

-

Hydrate Form : Typically isolated as a trihydrate (Fe(C₁₀H₇SO₃)₃·3H₂O).

Analytical Characterization

Spectroscopic Validation

Thermal Stability

Thermogravimetric analysis (TGA) reveals dehydration steps at 100–150°C and decomposition above 300°C.

Industrial and Experimental Considerations

Challenges in Scalability

Q & A

Q. What are the optimal synthesis methods for Iron(3+) naphthalene-2-sulfonate hydrate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves reacting iron(III) salts (e.g., Fe(NO₃)₃·9H₂O or Fe₂(SO₄)₃·xH₂O) with naphthalene-2-sulfonic acid or its sodium salt under controlled pH and temperature. For example:

Dissolve sodium naphthalene-2-sulfonate (NaC₁₀H₇SO₃) in deionized water ().

Add FeCl₃·6H₂O solution dropwise under stirring, maintaining pH 2–3 to prevent iron hydroxide precipitation ().

Filter the precipitate and wash with ethanol to remove unreacted ions.

Dry under vacuum at 40–60°C.

Purity Assurance:

Q. Which analytical techniques are most effective for characterizing the coordination geometry and hydration state of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the octahedral coordination of Fe³⁺ and sulfonate ligand arrangement (e.g., as in similar sulfonate hydrates; ).

- FTIR Spectroscopy: Identify sulfonate S=O stretches (~1040 cm⁻¹) and Fe–O bonds (~450–500 cm⁻¹) ().

- Mössbauer Spectroscopy: Quantify Fe³⁺ oxidation state and magnetic properties ().

- TGA/DSC: Determine hydration levels by measuring mass loss at 100–150°C ().

Q. How does the hydration state influence the compound’s stability and solubility in aqueous systems?

Methodological Answer:

- Hydration stabilizes the crystal lattice but increases hygroscopicity. Anhydrous forms may decompose faster under ambient conditions ().

- Solubility testing:

- Key Data: Hydrated Fe(III) sulfates show solubility >150 g/100 mL in water ().

Advanced Research Questions

Q. What catalytic mechanisms are proposed for Iron(3+) naphthalene-2-sulfonate in organic synthesis?

Methodological Answer:

- Acid Catalysis: The Fe³⁺-sulfonate complex acts as a Brønsted acid, protonating substrates (e.g., in esterification).

- Oxidation Reactions: Fe³⁺ facilitates electron transfer, e.g., oxidizing thiols to disulfides ().

- Method: Monitor reaction progress via GC-MS or NMR, and compare turnover frequencies (TOF) with alternative catalysts.

Q. How can researchers assess the environmental impact of this compound in aqueous ecosystems?

Methodological Answer:

- Toxicity Assays:

- Degradation Studies:

- Simulate photolysis under UV light (λ = 254 nm) and analyze breakdown products (e.g., naphthoquinones) via HPLC ().

Q. What computational approaches are suitable for modeling the electronic structure and ligand interactions of this complex?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

Data Contradictions and Resolution Strategies

Issue: Discrepancies in reported solubility or catalytic efficiency.

Resolution:

Cross-validate methods (e.g., ICP-OES vs. gravimetric analysis for solubility).

Control hydration levels rigorously, as anhydrous vs. hydrated forms differ significantly ().

Replicate studies under inert atmospheres to prevent oxidation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.